molecular formula C21H26O3 B1665447 Acitretin CAS No. 55079-83-9

Acitretin

Cat. No. B1665447
CAS RN: 55079-83-9
M. Wt: 326.4 g/mol
InChI Key: IHUNBGSDBOWDMA-AQFIFDHZSA-N
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Description

Acitretin is an oral retinoid used in the treatment of severe skin disorders, such as psoriasis . It is the pharmacologically active metabolite of etretinate . It works by allowing normal growth and development of the skin . Acitretin will continue to work after you stop taking it, but after a time, the skin condition returns and you may need to take it again .


Synthesis Analysis

Acitretin is a second-generation retinoid that is considered the gold standard following etretinate (its parent moiety) . Solid lipid nanoparticle (SLN)-based topical formulation of acitretin was developed for sustained exposure of drug on affected areas along with reduction in systemic toxicity . SLNs were prepared by solvent injection method using solid lipid, phospholipid, and drug dissolved in the solvent .


Molecular Structure Analysis

The molecular structure of Acitretin can be found in various databases .


Chemical Reactions Analysis

Acitretin is a synthetic retinoid, and it interacts with cytosolic proteins and nuclear receptors, which are part of the steroid-thyroid hormone superfamily . In psoriasis and other disorders of keratinization, acitretin normalizes epidermal cell proliferation, differentiation, and cornification .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of Acitretin can be found in various databases .

Safety And Hazards

Acitretin can cause severe birth defects . It must not be used by women who are pregnant or are planning a pregnancy . It can worsen diabetes, raise blood lipids (cholesterol, triglyceride) and cause liver inflammation . It is highly bound to plasma protein and metabolized in the liver .

Future Directions

The future of psoriasis treatment shows promising emerging trends. New biologic agents targeting novel pathways, such as interleukin 23 inhibitors like mirikizumab, offer enhanced efficacy . Small molecule inhibitors like RORγt inhibitors and ROCK2 inhibitors provide additional treatment options . Advancements in topical treatments utilizing microneedles and nanoparticle-based carriers can enhance drug delivery and improve therapeutic outcomes .

properties

IUPAC Name

(2E,4E,6E,8E)-9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUNBGSDBOWDMA-AQFIFDHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022553
Record name Acitretin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
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Solubility

Practically insoluble in water (<0.1 mg/100 mg), Sparingly soluble in tetrahydrofuran; slightly soluble in acetone, alcohol; very slightly soluble in cyclohexane, 4.78e-04 g/L
Record name Acitretin
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Record name Acitretin
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Mechanism of Action

The mechanism of action of acitretin is unknown, however it is believed to work by targeting specific receptors (retinoid receptors such as RXR and RAR) in the skin which help normalize the growth cycle of skin cells.
Record name Acitretin
Source DrugBank
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Product Name

Acitretin

Color/Form

Green-yellow crystalline powder, Crystals from hexane

CAS RN

55079-83-9, 54757-46-9
Record name Acitretin
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Record name 2,4,6,8-Nonatetraenoic acid, 9-(4-methoxy-2,3,6-trimethylphenyl)-3,7-dimethyl-
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Record name Acitretin [USAN:USP:INN:BAN]
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Record name Acitretin
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Record name Acitretin
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Record name Etretin
Source European Chemicals Agency (ECHA)
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Record name ACITRETIN
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Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228-230 °C, 228 - 230 °C
Record name Acitretin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00459
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Acitretin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7187
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Acitretin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014602
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28,700
Citations
NEG Ortiz, RI Nijhawan, JM Weinberg - Dermatologic therapy, 2013 - Wiley Online Library
… efficacy of acitretin in severe psoriasis 8. Other randomized clinical trials comparing acitretin with placebo for psoriasis have demonstrated the efficacy of acitretin with variants of …
Number of citations: 58 onlinelibrary.wiley.com
BP Nikam, S Amladi, SL Wadhwa - Indian Journal of Dermatology …, 2006 - ijdvl.com
… The metabolism of acitretin occurs mainly in the liver. The major metabolite of acitretin is its 13 - cis - isoacitretin. A small amount of acitretin is converted into etretinate, which is more …
Number of citations: 25 ijdvl.com
T Pilkington, RN Brogden - Drugs, 1992 - Springer
Synopsis Acitretin (etretin), a second generation monoaromatic retinoid for use in the treatment of severe psoriasis and other dermatoses, is the major active metabolite of etretinate and …
Number of citations: 140 link.springer.com
LC Guenther, R Kunynetz, CW Lynde… - Journal of …, 2017 - journals.sagepub.com
Background: Acitretin has been used for the treatment of severe psoriasis for over 20 years. Objective: The current project was conceived to optimise patient care by recognising the role …
Number of citations: 45 journals.sagepub.com
C Sue Lee, J Koo - Expert Opinion on Pharmacotherapy, 2005 - Taylor & Francis
Acitretin is a second-generation, systemic retinoid that has been approved for the treatment of psoriasis since 1997. It can be considered one of the treatments of choice for pustular and …
Number of citations: 117 www.tandfonline.com
JM Geiger, BM Czarnetzki - Dermatology, 1988 - karger.com
… It was shown that acitretin is effective in the treatment of psoriasis and other diseases of … treated with acitretin. It is concluded that the efficacy and safety profile of acitretin resembles …
Number of citations: 139 karger.com
M Pastuszka, A Kaszuba - Advances in Dermatology and Allergology …, 2011 - termedia.pl
… transformation concerns only acitretin and not its major metabolite, 13-cis-acitretin. … acitretin at doses of 50 mg and 75 mg (in both these groups the efficacy of acitretin was similar) [20]. …
Number of citations: 11 www.termedia.pl
HI Katz, J Waalen, EE Leach - Journal of the American Academy of …, 1999 - Elsevier
Oral retinoids are among the drugs of choice for pustular and erythrodermic psoriasis. In addition, retinoids are effective in combination with other topical and systemic agents for the …
Number of citations: 314 www.sciencedirect.com
K Haushalter, EJ Murad, TS Dabade… - Journal of …, 2012 - Taylor & Francis
… acitretin in treating psoriasis is important for the dermatology community. Here, we revisit the acitretin pivotal trials for acitretin… to determine the ability of acitretin to provide effective longer…
Number of citations: 23 www.tandfonline.com
R Sarkar, S Chugh, VK Garg - Indian journal of dermatology, venereology …, 2013 - ijdvl.com
Acitretin, a synthetic retinoid has gradually replaced etretinate in today's dermatologic practice because of its more favorable pharmacokinetics. Acitretin … to the use of acitretin would be …
Number of citations: 77 ijdvl.com

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